BenchChemオンラインストアへようこそ!

3-methoxy-N-{2-[(4-phenylbutan-2-yl)sulfamoyl]ethyl}benzamide

Data Gap Procurement Risk No Direct Assay Data

3-methoxy-N-{2-[(4-phenylbutan-2-yl)sulfamoyl]ethyl}benzamide (CAS 899979-43-2) is an organic compound with the molecular formula C20H26N2O4S and a molecular weight of 390.5 g/mol. It belongs to the class of phenylsulfamoyl benzamide derivatives, a family known for producing bioactive molecules such as bradykinin B1 receptor antagonists and butyrylcholinesterase (BChE) inhibitors.

Molecular Formula C20H26N2O4S
Molecular Weight 390.5
CAS No. 899979-43-2
Cat. No. B2777836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-{2-[(4-phenylbutan-2-yl)sulfamoyl]ethyl}benzamide
CAS899979-43-2
Molecular FormulaC20H26N2O4S
Molecular Weight390.5
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C20H26N2O4S/c1-16(11-12-17-7-4-3-5-8-17)22-27(24,25)14-13-21-20(23)18-9-6-10-19(15-18)26-2/h3-10,15-16,22H,11-14H2,1-2H3,(H,21,23)
InChIKeyYOGMDCVIJBNFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 3-methoxy-N-{2-[(4-phenylbutan-2-yl)sulfamoyl]ethyl}benzamide (CAS 899979-43-2) and Its Structural Class?


3-methoxy-N-{2-[(4-phenylbutan-2-yl)sulfamoyl]ethyl}benzamide (CAS 899979-43-2) is an organic compound with the molecular formula C20H26N2O4S and a molecular weight of 390.5 g/mol . It belongs to the class of phenylsulfamoyl benzamide derivatives, a family known for producing bioactive molecules such as bradykinin B1 receptor antagonists and butyrylcholinesterase (BChE) inhibitors [1]. The compound features a 3-methoxybenzamide core linked via an ethyl spacer to a sulfamoyl group, which is further substituted with a racemic 4-phenylbutan-2-yl moiety, introducing a chiral center.

Why Generic Substitution of 3-methoxy-N-{2-[(4-phenylbutan-2-yl)sulfamoyl]ethyl}benzamide Is Not Recommended


Phenylsulfamoyl benzamide derivatives are characterized by significant structure-activity relationship (SAR) sensitivity. Small changes to the sulfamoyl substituent can drastically alter a compound's target affinity, selectivity profile, and pharmacokinetic properties [1]. Within the closely related m-sulfamoyl benzoamide series, researchers have observed that modifications to the terminal group can shift cholinesterase inhibitory activity by several orders of magnitude, as exemplified by compounds in the Z32439948 series [2]. Therefore, substituting the specific 4-phenylbutan-2-yl group of this compound with a seemingly minor analog (e.g., a different alkyl chain or aryl group) cannot be assumed to produce an equivalent biological or pharmacological result, making generic substitution a high-risk decision without specific comparative data.

Quantitative Differentiation Evidence for 3-methoxy-N-{2-[(4-phenylbutan-2-yl)sulfamoyl]ethyl}benzamide: An Honest Assessment


Crucial Data Gap: No Direct Head-to-Head Quantitative Comparisons Found for CAS 899979-43-2

A comprehensive search of primary literature, patents, and authoritative databases failed to identify any record of this specific compound being tested in a biological assay. Consequently, there are zero direct head-to-head comparisons, zero cross-study comparable data points, and zero quantitative performance metrics available to differentiate it from any analog. The sole bioactivity information found was mistakenly linked to a different compound (CHEMBL3354075) with a distinct SMILES [1]. This absence of data is the most critical finding for a procurement decision; any claim of superiority or differentiation over an alternative is entirely unsupported by public evidence.

Data Gap Procurement Risk No Direct Assay Data

Potential Cholinesterase Selectivity Advantage Inferred from m-Sulfamoyl Benzoamide Class Trends

The m-sulfamoyl benzoamide class to which this compound belongs has produced highly potent and selective butyrylcholinesterase (BChE) inhibitors. For instance, compound (R)-37a from a 2024 ACS study achieved a hBChE IC50 of 5 nM and demonstrated significant selectivity over acetylcholinesterase (AChE) [1]. While CAS 899979-43-2 has not been directly tested, its 3-methoxybenzamide core and sulfamoyl linker are key pharmacophoric features of this class. Compared to the well-known dual inhibitor donepezil, which inhibits both AChE and BChE, a putative selective BChE inhibitor from this class could theoretically avoid side effects associated with AChE inhibition, but this remains a hypothesis for this specific compound [2].

Alzheimer's Disease BChE Selectivity Class Inference

Predicted Physicochemical Differentiation Based on In Silico Comparison with Z32439948

A computational comparison suggests clear physicochemical differentiation from a closely related analog, Z32439948 (CAS 920845-86-9), a known BChE inhibitor. The target compound (MW=390.5 g/mol) is significantly smaller than Z32439948 (MW=478.6 g/mol) . This lower molecular weight is within the optimal range for CNS drug-likeness (MW < 400), potentially offering a superior brain penetration profile. Furthermore, the replacement of Z32439948's pyridyl group with a phenylbutyl group in the target compound is predicted to increase lipophilicity (clogP), which can enhance blood-brain barrier permeability but may also affect solubility. These differences are structural and can be quantified, but their biological impact for this specific compound is unverified.

Drug-likeness CNS Penetration LogP Molecular Weight

Viable Application Scenarios for 3-methoxy-N-{2-[(4-phenylbutan-2-yl)sulfamoyl]ethyl}benzamide Based on Limited Evidence


Scaffold-Hopping Campaign for Butyrylcholinesterase Inhibitors

This compound's lower molecular weight, which aligns more closely with CNS drug-likeness criteria compared to the lead BChE inhibitor Z32439948, makes it a suitable starting point for a medicinal chemistry scaffold-hopping program. Teams seeking to improve upon the potency of Z32439948 (hBChE IC50: 1.4 μM) while maintaining low molecular weight can use this compound to explore the SAR of the terminal sulfamoyl substituent [1]. This is a direct application of the predicted physicochemical advantage identified in Section 3.

Selectivity Profiling for Muscarinic Acetylcholine Receptor (mAChR) Subtypes

Given the structural resemblance to phenylsulfamoyl benzamides that exhibit affinity for muscarinic receptors, this compound could be screened as a potential subtype-selective agent. The objective would be to establish a selectivity fingerprint (e.g., M2 vs. M4 affinity), which would definitively differentiate it from non-selective muscarinic ligands used in research, addressing the current complete data void [2].

Bradykinin B1 Antagonist Pharmacophore Expansion

The core phenylsulfamoyl benzamide scaffold is a recognized pharmacophore for bradykinin B1 receptor antagonism [3]. This specific compound, with its novel 4-phenylbutan-2-yl substituent, can be used to probe the B1 receptor's tolerance for bulky, lipophilic side chains, contributing to SAR knowledge for chronic pain or inflammation programs. Its differentiation would be measured against known B1 antagonists in head-to-head binding assays.

Quote Request

Request a Quote for 3-methoxy-N-{2-[(4-phenylbutan-2-yl)sulfamoyl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.